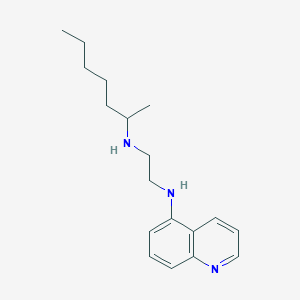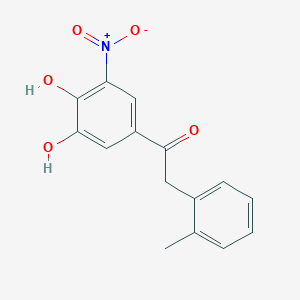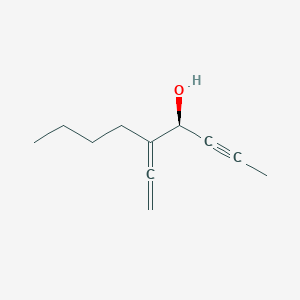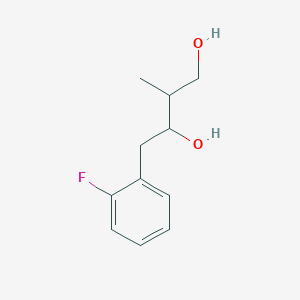![molecular formula C10H13NO2 B14234217 2-[(Oxan-2-yl)oxy]pyridine CAS No. 343856-25-7](/img/structure/B14234217.png)
2-[(Oxan-2-yl)oxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Oxan-2-yl)oxy]pyridine is a heterocyclic organic compound that features a pyridine ring bonded to an oxane (tetrahydropyran) moiety through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-2-yl)oxy]pyridine typically involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with an oxane derivative in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 2-[(Oxan-2-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are used under conditions involving bases or acids.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and piperidine derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
2-[(Oxan-2-yl)oxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts
作用機序
The mechanism of action of 2-[(Oxan-2-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .
類似化合物との比較
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
2-(Pyridin-2-yl)quinoline: Studied for its antimicrobial properties.
2-(Pyridin-2-yl)oxazole: Explored for its potential in drug design
Uniqueness: 2-[(Oxan-2-yl)oxy]pyridine is unique due to the presence of the oxane moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and materials science .
特性
CAS番号 |
343856-25-7 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
2-(oxan-2-yloxy)pyridine |
InChI |
InChI=1S/C10H13NO2/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2 |
InChIキー |
GCHGGHDBNQUMOU-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)

![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)

![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)


![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)


![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
